molecular formula C12H16N2O4S B1604730 N-cyclohexyl-2-nitrobenzenesulfonamide CAS No. 77516-53-1

N-cyclohexyl-2-nitrobenzenesulfonamide

Cat. No. B1604730
CAS RN: 77516-53-1
M. Wt: 284.33 g/mol
InChI Key: MLDBPBAIRZLOJF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-nitrobenzenesulfonamide is a chemical compound with the CAS Number 77516-53-1 . It has a molecular weight of 468.6 .


Molecular Structure Analysis

The InChI code for N-cyclohexyl-2-nitrobenzenesulfonamide is 1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2 .


Physical And Chemical Properties Analysis

N-cyclohexyl-2-nitrobenzenesulfonamide has a molecular weight of 468.6 .

Scientific Research Applications

Versatile Preparation and Protection of Amines

N-cyclohexyl-2-nitrobenzenesulfonamide and related compounds are used extensively in organic synthesis, particularly in the preparation and protection of amines. Nitrobenzenesulfonamides can be alkylated to give N-alkylated sulfonamides in near-quantitative yields. These can then be deprotected to yield secondary amines, an essential class of compounds in organic chemistry (Fukuyama et al., 1995).

Electrophilic Nitrogen Source for Diamination

N-cyclohexyl-2-nitrobenzenesulfonamide derivatives, like N,N-dichloro-2-nitrobenzenesulfonamide, serve as effective electrophilic nitrogen sources. They are used for the direct diamination of alpha,beta-unsaturated ketones, enabling the formation of various nitrogen-containing compounds without the need for metal catalysts (Pei et al., 2003).

Development of Click Reagents

The synthesis of 2-aminobenzenesulfonamide-containing compounds demonstrates the utility of nitrobenzenesulfonamides in click chemistry. These compounds offer adjustable reactivity for strain-promoted azide-alkyne cycloaddition reactions (Kaneda et al., 2017).

Synthesis and Biological Applications

N-cyclohexyl-2-nitrobenzenesulfonamide derivatives are involved in the synthesis of complex molecules with potential biological applications. For instance, derivatives have been synthesized and tested for bacterial biofilm inhibition and cytotoxicity, showing promising results in these areas (Abbasi et al., 2020).

Applications in Solid-Phase Synthesis

These compounds are also pivotal in solid-phase synthesis, acting as intermediates in various chemical transformations to yield diverse privileged scaffolds. This versatility makes them valuable tools in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

Novel Strategies in Amine Synthesis

The nitrobenzenesulfonamides group acts as both a protecting and activating group in amine synthesis, facilitating the creation of secondary amines. This method is particularly advantageous due to its mild reaction conditions (Kan & Fukuyama, 2004).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for N-cyclohexyl-2-nitrobenzenesulfonamide .

properties

IUPAC Name

N-cyclohexyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBPBAIRZLOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998713
Record name N-Cyclohexyl-2-nitrobenzene-1-sulfonamide
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Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-nitrobenzenesulfonamide

CAS RN

77516-53-1
Record name N-Cyclohexyl-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2-nitrobenzenesulphonamide
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Record name N-Cyclohexyl-2-nitrobenzene-1-sulfonamide
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Record name N-cyclohexyl-2-nitrobenzenesulphonamide
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Synthesis routes and methods

Procedure details

To a solution of 2-nitrobenzene-1-sulfonyl chloride (22.1 g, 100 mol) in dichloromethane (500 mL) at 0° C. was added triethylamine (14 g, 138.6 mol) and cyclohexanamine (11.9 g, 120.2 mmol) in several portions over 10-15 minutes. The reaction mixture was stirred at room temperature for 4 hours, concentrated and purified by silica gel chromatography to afford the product N-cyclohexyl-2-nitrobenzenesulfonamide (25.7 g, yield 90.5%). 1H NMR (400 MHz, CDCl3) δ ppm 8.16-8.19 (m, 1H), 7.85-7.87 (m, 1H), 7.72-7.78 (m, 2H), 5.24-5.26 (d, 1H, J=7.6 Hz), 3.34-3.36 (m, 1H), 1.77-1.81 (m, 2H), 1.63-1.69 (m, 2H), 1.52-1.56 (m, 1H), 1.17-1.30 (m, 5H).
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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